
N-2,3-dihydro-1,4-benzodioxin-6-yl-2-(ethylamino)acetamide hydrochloride
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Overview
Description
N-2,3-dihydro-1,4-benzodioxin-6-yl-2-(ethylamino)acetamide hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2O3 and its molecular weight is 272.729. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit cholinesterases and lipoxygenase enzymes .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as cholinesterases and lipoxygenase enzymes) and inhibit their activity . This inhibition could lead to changes in the biochemical pathways these enzymes are involved in.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the functions of cholinesterases and lipoxygenase enzymes . Cholinesterases are involved in the breakdown of acetylcholine, a neurotransmitter, while lipoxygenases are involved in the metabolism of arachidonic acid, a fatty acid involved in cellular signaling.
Result of Action
It has been noted that similar compounds have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This could potentially lead to changes in neurotransmission and cellular signaling.
Biochemical Analysis
Biochemical Properties
It has been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This suggests that it may interact with these enzymes and potentially influence their activity.
Cellular Effects
The cellular effects of N-2,3-dihydro-1,4-benzodioxin-6-yl-2-(ethylamino)acetamide hydrochloride are currently under investigation. Preliminary studies suggest that it may have antibacterial properties, particularly against B. subtilis and E. coli . This indicates that it may influence cellular processes in these bacteria, potentially affecting their growth and survival.
Molecular Mechanism
Given its inhibitory effects on cholinesterases and lipoxygenase enzymes , it is possible that it binds to these enzymes and alters their activity
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions. For example, the benzodioxin moiety is functionalized via nucleophilic substitution or coupling reactions with acyl chlorides or ethylamine derivatives. Key steps include:
- Intermediate formation : Reacting 2,3-dihydrobenzo[1,4]dioxin with acyl chlorides in the presence of a base (e.g., sodium carbonate) under controlled pH and temperature .
- Amidation : Introducing the ethylamino group via coupling agents (e.g., EDC/NHS) in polar aprotic solvents like DMF .
- Purification : Recrystallization or column chromatography ensures ≥95% purity . Optimization : Reaction yields improve with inert atmospheres (argon), stoichiometric control, and real-time monitoring via TLC/HPLC .
Table 1. Synthetic Conditions
Step | Reactants/Reagents | Conditions | Monitoring | Purification | Yield | Reference |
---|---|---|---|---|---|---|
Benzodioxin activation | Acyl chloride, Na₂CO₃ | RT, pH 7–8, 12–24 hours | TLC (Rf: 0.5) | Recrystallization | 70–75% | |
Ethylamino coupling | Ethylamine, EDC, DMF | 0–5°C, 4–6 hours | HPLC | Column chromatography | 60–65% |
Q. How is the compound’s purity and structural integrity confirmed?
- Purity : TLC (silica gel, chloroform/methanol 9:1) and HPLC (C18 column, acetonitrile/water gradient) .
- Structural confirmation :
- NMR (¹H/¹³C): Assign peaks for benzodioxin (δ 4.2–4.5 ppm, OCH₂) and acetamide (δ 2.1–2.3 ppm, CH₂NH) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 309.1 .
- X-ray crystallography : SHELX software refines crystal lattice parameters (e.g., space group P2₁/c) .
Q. What are the storage and handling protocols for this compound?
- Storage : Room temperature, desiccated, protected from light. Avoid prolonged exposure to moisture .
- Safety : Use PPE (gloves, goggles), fume hoods for handling. In case of skin contact, rinse with water for 15 minutes .
Advanced Research Questions
Q. How do solvent polarity and catalyst choice impact stereochemical outcomes?
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, enhancing reaction rates but risking racemization. Non-polar solvents (toluene) favor retention of configuration .
- Catalysts : Chiral catalysts (e.g., BINOL-derived ligands) induce enantioselectivity in ethylamino coupling, achieving ≥80% ee in optimized cases .
Table 2. Solvent/Catalyst Impact
Solvent | Catalyst | Enantiomeric Excess (ee) | Reaction Time | Reference |
---|---|---|---|---|
DMF | None | Racemic | 6 hours | |
Toluene | (R)-BINOL-phosphate | 82% | 12 hours |
Q. How are contradictions in spectroscopic data resolved during structural analysis?
- Case study : Discrepancies in NMR splitting patterns may arise from dynamic processes (e.g., rotamerism). Variable-temperature NMR (VT-NMR) at –40°C can "freeze" conformers for clearer analysis .
- X-ray refinement : SHELX’s twin refinement module resolves overlapping electron density in crystals with twinning pathologies .
Q. What computational/experimental approaches predict biological interactions?
- Molecular docking : AutoDock Vina models binding to serotonin receptors (e.g., 5-HT₂A, ΔG ≈ –9.2 kcal/mol) .
- In vitro assays : Competitive binding assays (radiolabeled ligands) validate receptor affinity (IC₅₀: 120 nM) .
- ADMET prediction : SwissADME predicts high blood-brain barrier permeability (BBB score: 0.85) but moderate hepatic clearance .
Q. Data Contradiction Analysis
Example : Conflicting HPLC retention times reported in literature (12.5 min vs. 14.2 min).
- Resolution : Verify column specifications (C18 vs. C8), mobile phase pH (2.5 vs. 7.0), and ion-pairing agents (0.1% TFA improves peak symmetry) .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-2-13-8-12(15)14-9-3-4-10-11(7-9)17-6-5-16-10;/h3-4,7,13H,2,5-6,8H2,1H3,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMMYHGFROTKLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=CC2=C(C=C1)OCCO2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656379 |
Source
|
Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N~2~-ethylglycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100254-21-5 |
Source
|
Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N~2~-ethylglycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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